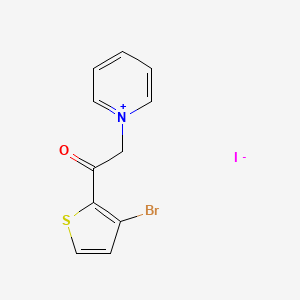

1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide

Beschreibung

BenchChem offers high-quality 1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(3-bromothiophen-2-yl)-2-pyridin-1-ium-1-ylethanone;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrNOS.HI/c12-9-4-7-15-11(9)10(14)8-13-5-2-1-3-6-13;/h1-7H,8H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCMMMQJRNHSLI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CC(=O)C2=C(C=CS2)Br.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrINOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321392-01-2 | |

| Record name | Pyridinium, 1-[2-(3-bromo-2-thienyl)-2-oxoethyl]-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321392-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide. In the absence of direct experimental spectra in publicly available literature, this document synthesizes data from analogous structures and fundamental NMR principles to offer a robust interpretation. This guide is intended to assist researchers in the structural elucidation and characterization of this and related compounds, providing a framework for understanding the influence of the various structural motifs on the NMR spectrum.

Introduction: The Significance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, particularly in the fields of medicinal chemistry and drug development. It provides unparalleled insight into the molecular structure of organic compounds in solution. For a molecule such as 1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide, which possesses a complex arrangement of aromatic and charged moieties, NMR is crucial for confirming its identity, purity, and conformation.

The molecule itself is a quaternary pyridinium salt, a class of compounds with diverse biological activities. The presence of a substituted thiophene ring further adds to its potential as a scaffold in medicinal chemistry. Accurate assignment of its ¹H and ¹³C NMR spectra is the first step in understanding its chemical behavior and potential interactions with biological targets.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the following systematic numbering scheme for 1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide will be used throughout this guide.

Caption: Molecular structure and atom numbering for 1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridinium ring, the methylene bridge, and the bromo-thienyl moiety. The chemical shifts are influenced by factors such as the positive charge on the nitrogen atom, the electronegativity of the bromine and oxygen atoms, and the aromatic ring currents.

Pyridinium Protons (H2', H3', H4', H5', H6')

The formation of a pyridinium salt results in a significant downfield shift for all protons on the pyridine ring compared to neutral pyridine.[1][2] The positive charge on the nitrogen atom strongly deshields the adjacent α-protons (H2' and H6'). The γ-proton (H4') is also deshielded, followed by the β-protons (H3' and H5').[1]

-

H2' and H6' (α-protons): These are expected to be the most downfield protons in the aromatic region, appearing as a doublet. Their chemical shift is predicted to be in the range of δ 8.8 - 9.2 ppm .

-

H4' (γ-proton): This proton will likely appear as a triplet and is expected to resonate around δ 8.5 - 8.7 ppm .

-

H3' and H5' (β-protons): These protons will appear as a triplet (or more complex multiplet due to coupling with both α and γ protons) and are predicted to be in the range of δ 8.1 - 8.4 ppm .

Methylene Protons (H7)

The methylene protons (H7) are adjacent to both the positively charged pyridinium nitrogen and the electron-withdrawing carbonyl group. This dual influence will cause a significant downfield shift. These two protons are diastereotopic and are expected to appear as a singlet, or potentially two distinct signals if rotation is restricted, in the range of δ 5.8 - 6.2 ppm .

Bromo-thienyl Protons (H4'' and H5'')

The protons on the thiophene ring are influenced by the bromine substituent and the acyl group.

-

H5'': This proton is adjacent to the sulfur atom and is expected to appear as a doublet. Its chemical shift is predicted to be around δ 7.8 - 8.1 ppm .

-

H4'': This proton is coupled to H5'' and will appear as a doublet. Its chemical shift is predicted to be in the range of δ 7.2 - 7.5 ppm .

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information for the structural confirmation. The chemical shifts of the carbon atoms are also significantly affected by the electronic environment.

Carbonyl Carbon (C7)

The carbonyl carbon (C=O) is typically found at the most downfield region of the spectrum due to the strong deshielding effect of the double-bonded oxygen atom.[3] The predicted chemical shift for C7 is in the range of δ 185 - 195 ppm .

Pyridinium Carbons (C2', C3', C4', C5', C6')

Similar to the protons, the carbons of the pyridinium ring are deshielded due to the positive charge on the nitrogen. The expected chemical shifts for pyridine carbons are approximately C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm.[1] The formation of the pyridinium salt will cause a downfield shift.

-

C2' and C6' (α-carbons): These carbons are directly attached to the nitrogen and are the most deshielded, predicted to be in the range of δ 145 - 150 ppm .

-

C4' (γ-carbon): The γ-carbon is expected to resonate around δ 140 - 145 ppm .

-

C3' and C5' (β-carbons): These carbons are the most shielded of the pyridinium ring, with a predicted chemical shift in the range of δ 128 - 132 ppm .

Methylene Carbon (C8)

The methylene carbon, being attached to the pyridinium nitrogen and adjacent to the carbonyl group, will be significantly deshielded. Its chemical shift is predicted to be in the range of δ 60 - 65 ppm .

Bromo-thienyl Carbons (C2'', C3'', C4'', C5'')

The chemical shifts of the thiophene ring carbons are influenced by the bromine and acyl substituents.

-

C2'': This carbon is attached to the carbonyl group and is expected to be in the range of δ 140 - 145 ppm .

-

C3'': The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect, predicted to be around δ 115 - 120 ppm .

-

C5'': This carbon is adjacent to the sulfur and is predicted to be in the range of δ 135 - 140 ppm .

-

C4'': The remaining thiophene carbon is expected to resonate around δ 130 - 135 ppm .

Summary of Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2', H6' | 8.8 - 9.2 | d |

| H4' | 8.5 - 8.7 | t |

| H3', H5' | 8.1 - 8.4 | t |

| H7 | 5.8 - 6.2 | s |

| H5'' | 7.8 - 8.1 | d |

| H4'' | 7.2 - 7.5 | d |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C7 (C=O) | 185 - 195 |

| C2', C6' | 145 - 150 |

| C4' | 140 - 145 |

| C3', C5' | 128 - 132 |

| C8 | 60 - 65 |

| C2'' | 140 - 145 |

| C3'' | 115 - 120 |

| C5'' | 135 - 140 |

| C4'' | 130 - 135 |

Experimental Protocol for NMR Acquisition

To obtain high-quality NMR spectra for 1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide, the following experimental protocol is recommended.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 1-[2-(3-Bromo-2-thienyl)-2-oxoethyl]pyridinium Iodide

Executive Summary

In modern heterocyclic chemistry and drug discovery, α-keto pyridinium salts serve as indispensable linchpins for the construction of complex, multi-ring architectures. Specifically, 1-[2-(3-Bromo-2-thienyl)-2-oxoethyl]pyridinium iodide is a highly reactive, bifunctional building block. By combining the electron-rich nature of a thiophene ring, a synthetically malleable bromine substituent, and the latent reactivity of a pyridinium ylide precursor, this compound enables the rapid assembly of indolizines, imidazo[1,2-a]pyridines, and highly substituted bipyridines. This guide provides a rigorous, causality-driven analysis of its properties, synthesis, and downstream applications.

Molecular Identity and Physicochemical Profiling

Understanding the baseline physicochemical properties of this compound is critical for optimizing reaction conditions, particularly regarding solvent selection and stoichiometric calculations. The quantitative data is summarized below[1][2].

| Property | Value |

| Chemical Name | 1-[2-(3-Bromo-2-thienyl)-2-oxoethyl]pyridinium iodide |

| CAS Registry Number | 321392-01-2 |

| Molecular Formula | C₁₁H₉BrINOS |

| Molecular Weight | 410.07 g/mol |

| Structural Class | Pyridinium Salt / α-Keto Pyridinium Halide |

| Appearance | Pale yellow to brownish crystalline solid |

| Solubility Profile | Soluble in polar solvents (DMSO, DMF, MeOH, H₂O); Insoluble in non-polar solvents (Et₂O, Hexanes) |

| Stability | Hygroscopic; light-sensitive over prolonged exposure |

Mechanistic Synthesis: The Ortoleva-King Pathway

The synthesis of 1-[2-(3-Bromo-2-thienyl)-2-oxoethyl]pyridinium iodide is most efficiently achieved via the [3].

Causality Behind Experimental Choices

Direct α-halogenation of ketones using elemental bromine or chlorine often yields highly lachrymatory, unstable, and difficult-to-purify α-haloketones. The Ortoleva-King approach circumvents this by utilizing iodine and pyridine. Iodine acts as a mild electrophile to generate an α-iodoketone in situ. Because the carbon-iodine bond is weak and highly polarizable, the intermediate is immediately intercepted by pyridine via a nucleophilic substitution (Sₙ2) pathway[4]. This continuous in situ trapping acts as a thermodynamic sink, driving the equilibrium forward and preventing the degradation of the intermediate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; the physical state of the reaction mixture inherently signals its progress and purity.

-

Reagent Mixing: In a round-bottom flask, dissolve 2-acetyl-3-bromothiophene (1.0 equiv) in an excess of dry pyridine (which serves as both the nucleophile and the solvent). Add elemental iodine (I₂, 1.1 equiv).

-

Thermal Activation: Heat the mixture to 80–90 °C under an inert atmosphere for 2–4 hours. Validation Check: The reaction initially appears dark brown/purple due to dissolved iodine. As the reaction proceeds, the color shifts, and a precipitate begins to form, indicating the generation of the ionic pyridinium salt, which is insoluble in the hot pyridine matrix.

-

Precipitation and Isolation: Cool the mixture to room temperature and add a large volume of cold diethyl ether. Validation Check: The addition of ether drastically lowers the dielectric constant of the medium, forcing the quantitative precipitation of the product.

-

Purification: Filter the precipitate and wash extensively with cold ether. Validation Check: The ether wash removes unreacted ketone and residual iodine. The washings will initially be colored; washing is complete when the filtrate runs entirely clear, leaving a pure, pale-yellow crystalline solid on the frit.

Fig 1. Mechanistic workflow of the Ortoleva-King synthesis pathway.

Chemical Reactivity and Downstream Applications

The true value of CAS 321392-01-2 lies in its latent reactivity. Upon treatment with a mild base (e.g., triethylamine or potassium carbonate), the acidic α-protons are removed to generate a pyridinium ylide —a reactive 1,3-dipole.

-

Kröhnke Annulation: The ylide can undergo Michael addition to α,β-unsaturated carbonyl compounds. Subsequent cyclization and oxidative aromatization (often utilizing ammonium acetate as a nitrogen source) yield highly substituted [5][6]. The 3-bromo-2-thienyl moiety is preserved, offering a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).

-

Imidazo[1,2-a]pyridine Synthesis: By reacting the pyridinium salt with 2-aminopyridines under oxidative conditions, researchers can rapidly access imidazo[1,2-a]pyridines, a privileged scaffold in modern pharmacology[3].

Fig 2. Downstream reactivity mapping of the pyridinium ylide intermediate.

Analytical Characterization Protocols

To ensure the structural integrity of the synthesized salt, the following analytical signatures must be verified:

-

¹H NMR (DMSO-d₆): The most diagnostic signal is the highly deshielded singlet corresponding to the α-CH₂ protons, typically appearing between 6.00–6.50 ppm . This profound downfield shift is caused by the combined electron-withdrawing effects of the adjacent carbonyl group and the positively charged pyridinium nitrogen. The pyridinium aromatic protons will appear as a distinct set of multiplets far downfield (8.20–9.20 ppm).

-

Mass Spectrometry (ESI+): Electrospray ionization in positive mode will strip the iodide counterion, revealing the molecular cation [M-I]⁺. Due to the presence of a single bromine atom (~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), the spectrum will display a characteristic isotopic doublet at m/z 282.0 and 284.0 .

-

IR Spectroscopy: A strong, sharp absorption band at ~1680–1695 cm⁻¹ confirms the presence of the conjugated α-keto group, while broad bands in the 3000–3100 cm⁻¹ region indicate aromatic C-H stretches.

References

-

Ghosh, P., et al. "Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an 'On-Water' Platform." ACS Omega, 2020.[Link]

-

ResearchGate. "Nickel/iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines through Ortoleva-King type protocol." ResearchGate,[Link]

-

ResearchGate. "Modified Pyridine-Substituted Coumarins: A New Class of Antimicrobial and Antitubercular Agents." ResearchGate,[Link]

Sources

Thermodynamic Stability and Degradation Kinetics of 1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium Iodide

Executive Summary

The compound 1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide is a highly functionalized α -keto pyridinium salt. Widely utilized as an intermediate in the synthesis of fused heterocycles, thiazoles, and as a stable ylide precursor in Kröhnke pyridine syntheses, its thermodynamic stability is a critical parameter dictating its shelf-life, handling, and reaction efficiency.

This technical guide provides an in-depth analysis of the thermodynamic stability of this specific pyridinium salt. By examining its thermal degradation mechanics, solution-state ylide equilibria, and hydrolytic vulnerabilities, we establish a comprehensive profile of its behavior under stress. Furthermore, we provide self-validating experimental protocols to empirically quantify these thermodynamic parameters in your own laboratory.

Structural and Thermodynamic Profiling

To understand the stability of 1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide, we must first deconstruct its molecular architecture. The molecule consists of three distinct thermodynamic zones:

-

The Pyridinium Core: A permanent cationic center that acts as a strong electron-withdrawing group (EWG).

-

The α -Methylene Linkage: A highly acidic carbon center flanked by the positively charged pyridinium nitrogen and a carbonyl group.

-

The 3-Bromo-2-thienyl Moiety: A sulfur-containing heteroaromatic ring with an adjacent halogen, providing both inductive electron withdrawal and resonance stabilization.

-

The Iodide Counterion: A large, soft, and highly polarizable nucleophile.

Causality of Instability

The inherent thermodynamic instability of this salt under specific conditions is driven by the iodide counterion and the acidic α -protons . At elevated temperatures, iodide acts as a nucleophile, driving decomposition[1]. In alkaline solutions, the α -protons are easily removed, shifting the thermodynamic equilibrium toward ylide formation[2].

Thermal Degradation Mechanics (Solid-State)

In the solid state, pyridinium salts exhibit limited thermal stability, typically decomposing at or slightly above their melting points[3]. For 1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide, thermal degradation is primarily governed by the Reverse Menschutkin Reaction .

The Reverse Menschutkin Pathway

When thermal energy (activation energy, Ea ) exceeds the thermodynamic threshold of the carbon-nitrogen bond, the iodide anion attacks the electrophilic α -carbon. This SN2 -type cleavage yields pyridine and 2-bromo-1-(3-bromo-2-thienyl)ethanone. The presence of the electron-withdrawing carbonyl group lowers the LUMO of the α -carbon, making it highly susceptible to nucleophilic attack by the iodide ion at elevated temperatures[4].

Caption: Thermodynamic degradation pathways of the alpha-keto pyridinium salt.

Solution-State Thermodynamic Stability & Ylide Equilibria

In aqueous or polar protic solvents, the thermodynamic stability of the salt is heavily pH-dependent. The α -pyridinium group ( α -PyN + ) exerts a massive acidifying effect on the adjacent methylene protons[2].

Ylide Thermodynamic Stability

Deprotonation of the α -carbon generates a pyridinium ylide. The thermodynamic stability of this ylide is exceptionally high compared to standard phosphonium or sulfonium ylides. This is due to a combination of field/inductive effects from the pyridinium ring and profound resonance stabilization[5]. The negative charge on the ylide carbon is delocalized into the adjacent carbonyl oxygen (forming an enolate structure) and is further stabilized by the extended π -system of the 3-bromo-2-thienyl ring.

While the ylide is thermodynamically stable as an intermediate, prolonged exposure to aqueous base leads to irreversible hydrolytic cleavage (oxidative or nucleophilic ring-opening of the pyridinium core)[4].

Quantitative Data Summary

The following table synthesizes the expected thermodynamic and kinetic parameters based on analogous α -keto pyridinium iodides:

| Parameter | Expected Value Range | Mechanistic Rationale |

| Onset of Thermal Degradation ( Td ) | 180 °C – 210 °C | Initiation of the reverse Menschutkin reaction via I⁻ attack[1]. |

| Peak Decomposition Temp ( Tmax ) | 220 °C – 250 °C | Maximum rate of C-N bond homolysis/heterolysis[6]. |

| α -Proton pKa (in DMSO) | 9.0 – 11.5 | Strong inductive withdrawal by PyN + and carbonyl group[2]. |

| Hydrolytic Half-Life (pH 10, 25°C) | < 2 Hours | Rapid deprotonation followed by irreversible ring cleavage[4]. |

Experimental Protocols for Stability Assessment

To ensure trustworthiness and reproducibility, the following self-validating protocols are designed to empirically determine the thermodynamic stability of 1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide.

Caption: Experimental workflow for comprehensive thermodynamic stability profiling.

Protocol A: Solid-State Thermal Analysis (TGA-DSC)

This protocol measures the change in mass and heat flow as a function of temperature to identify Td and phase transitions[1].

-

Preparation: Dry the pyridinium iodide salt under a high vacuum at 40 °C for 24 hours to remove residual moisture (the salt may be hygroscopic).

-

Sample Loading: Accurately weigh 5.0–10.0 mg of the dried sample into a pre-tared standard aluminum or platinum TGA pan.

-

Atmosphere Control: Place the pan into the TGA/DSC furnace. Purge the system with dry Nitrogen ( N2 ) at a constant flow rate of 50 mL/min to prevent oxidative degradation[1].

-

Thermal Ramp: Initiate a heating program from 25 °C to 500 °C at a strict heating rate of 10 °C/min.

-

Data Analysis: Plot the TGA (mass vs. temperature) and DTG (derivative mass vs. temperature) curves. The endothermic peak on the DSC prior to mass loss indicates the melting point, while the peak of the DTG curve identifies the maximum decomposition rate ( Tmax ).

Protocol B: Solution-State Isothermal Degradation Kinetics (HPLC)

This protocol assesses the thermodynamic stability of the salt in solution under accelerated stress conditions[4].

-

Stock Solution: Dissolve the salt in an inert, pH-neutral solvent (e.g., MS-grade Acetonitrile/Water 50:50) to a concentration of 1.0 mg/mL.

-

Stress Aliquots: Transfer 5 mL aliquots into sealed amber vials (to prevent photodegradation). Adjust the pH of the vials to 2.0, 7.0, and 10.0 using dilute HCl or NaOH.

-

Incubation: Place the vials in a thermostatic water bath set to 60 °C.

-

Sampling & Quenching: At intervals of 0, 1, 2, 4, 8, and 24 hours, extract a 100 μ L sample. Immediately quench the pH 10 samples by neutralizing with equimolar HCl to halt base-catalyzed degradation.

-

HPLC Analysis: Inject 10 μ L onto a C18 Reverse-Phase column. Use a mobile phase gradient of Water (0.1% TFA) and Acetonitrile. Monitor via UV detection at the λmax of the thienyl-pyridinium chromophore (typically ~280-320 nm).

-

Kinetic Modeling: Plot ln(Areat/Area0) versus time. The slope of the linear regression yields the degradation rate constant ( k ) for each pH condition.

Conclusion

The thermodynamic stability of 1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide is a delicate balance dictated by its highly polarized structure. While stable at room temperature in neutral, dry conditions, it is highly susceptible to thermal degradation via the iodide-mediated reverse Menschutkin reaction and base-catalyzed ylide formation followed by hydrolytic cleavage. By employing rigorous TGA-DSC and HPLC kinetic profiling, researchers can accurately map its degradation boundaries, ensuring optimal handling and high-yield downstream synthetic applications.

References

-

Cheng, J.-P., Liu, B., Zhao, Y., & Lu, Y. (1999). An Extensive Ylide Thermodynamic Stability Scale and Implication for the Importance of Resonance Effect on Ylide Stabilities. ResearchGate.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Metal-free pyridinium salts with strong room-temperature phosphorescence and microsecond radiative lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Electronic properties of 1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide derivatives

An In-Depth Technical Guide to the Electronic Properties of 1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium Iodide Derivatives

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 1-(2-(3-bromo-2-thienyl)-2-oxoethyl)pyridinium iodide and its derivatives. These compounds belong to a class of organic salts characterized by an electron-deficient pyridinium cation covalently linked to an electron-rich bromo-thienyl moiety. This inherent donor-π-acceptor (D-π-A) architecture, coupled with the significant role of the iodide counter-ion, gives rise to unique and tunable electronic behaviors. This document details the synthesis, structural features, and in-depth experimental and computational characterization of their electronic structure. Key topics include intramolecular and ion-pair charge-transfer phenomena, solvatochromism, electrochemical behavior, and frontier molecular orbital analysis. The guide is intended for researchers and professionals in materials science, chemistry, and drug development, providing foundational knowledge and practical insights into the structure-property relationships that govern the functionality of these promising molecules for applications in nonlinear optics, photosensitization, and medicinal chemistry.

Introduction: The Significance of Thienyl-Pyridinium Salts

Pyridinium salts are a versatile class of organic compounds where the nitrogen atom of the pyridine ring is quaternized, resulting in a cationic aromatic system.[1] Their electron-poor nature makes them highly reactive towards nucleophiles and gives them distinct electronic characteristics.[1] When combined with an electron-donating group, such as a thiophene ring, the resulting molecule adopts a "push-pull" or donor-π-acceptor (D-π-A) configuration.[2] This arrangement is a cornerstone for designing materials with significant second- and third-order nonlinear optical (NLO) properties.[3][4]

The specific class of compounds, 1-(2-(3-bromo-2-thienyl)-2-oxoethyl)pyridinium iodide derivatives, integrates several key features:

-

The Pyridinium Acceptor: A potent electron-withdrawing group that polarizes the molecule.[2]

-

The Thienyl Donor: A π-electron-rich heterocycle that serves as the electron donor. Thiophene-containing compounds are crucial in materials science and are found in many medicinally active agents.[5]

-

The Carbonyl-Methylene Bridge: A flexible linker that influences the conformation and electronic communication between the donor and acceptor moieties.

-

The Iodide Counter-ion: Far from being a simple spectator ion, the iodide anion can engage in strong charge-transfer (CT) interactions with the pyridinium cation, significantly impacting the compound's optical absorption properties.[6]

This guide elucidates the fundamental electronic properties arising from this unique molecular architecture, exploring how these features can be characterized and understood through a combination of experimental and theoretical approaches. Potential applications for these compounds range from NLO materials to antimicrobial agents, where pyridinium salts have shown notable activity.[4][7][8]

Synthesis and Structural Characterization

The reliable synthesis and unambiguous structural confirmation of these derivatives are paramount to understanding their electronic properties.

Synthetic Pathway

The synthesis of the target compound is typically achieved through a quaternization reaction. This involves the reaction of a suitable 2-haloacetyl-3-bromothiophene with pyridine. The high nucleophilicity of the pyridine nitrogen atom facilitates an SN2 reaction with the electrophilic α-carbon of the haloacetyl group.

Experimental Protocol: Synthesis of 1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide

-

Preparation of the Precursor: Synthesize 2-acetyl-3-bromothiophene. This can be achieved via Friedel-Crafts acylation of 3-bromothiophene.

-

Halogenation: Convert 2-acetyl-3-bromothiophene to 2-(2-iodoacetyl)-3-bromothiophene. This can be accomplished using iodine in the presence of a suitable base or via a halogen exchange reaction from the corresponding bromoacetyl precursor.

-

Quaternization:

-

Dissolve 2-(2-iodoacetyl)-3-bromothiophene (1.0 equivalent) in a suitable solvent such as acetonitrile or acetone.

-

Add pyridine (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can often be monitored by the precipitation of the pyridinium salt product, which may have limited solubility in the reaction solvent.[1]

-

Collect the precipitate by filtration, wash with cold solvent to remove unreacted starting materials, and dry under vacuum.

-

-

Purification: Recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be performed to obtain analytically pure crystals.

Caption: General workflow for the synthesis of the target pyridinium iodide.

Structural Elucidation

The structure of the synthesized compounds is confirmed using standard spectroscopic techniques. Single-crystal X-ray diffraction provides definitive proof of structure and invaluable insight into the solid-state packing and intermolecular interactions. In the solid state, interactions such as charge-assisted hydrogen bonds and anion-π interactions between the iodide and the pyridinium ring are expected.[6] The iodide anion may form short contacts with the ortho-hydrogens of the pyridinium ring.[6]

Core Electronic Properties: An Experimental Approach

The electronic behavior of these derivatives is primarily governed by the transitions between different electronic states, which can be probed experimentally.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for investigating the electronic transitions in these molecules. The spectrum typically reveals multiple absorption bands.

-

π → π* Transitions: High-energy bands at shorter wavelengths (typically < 350 nm) are assigned to π → π* transitions localized within the thienyl and pyridinium aromatic systems.[9]

-

Charge-Transfer (CT) Bands: A lower-energy, broad absorption band at longer wavelengths is often observed. This band is of particular interest and can be attributed to a charge-transfer transition.[10][11] This CT can be of two types:

-

Intramolecular Charge Transfer (ICT): From the electron-rich thienyl "donor" to the electron-deficient pyridinium "acceptor".

-

Ion-Pair Charge Transfer: From the iodide anion (donor) to the pyridinium cation (acceptor).[6] This is a well-documented phenomenon in pyridinium iodide salts and often dominates the long-wavelength absorption.[6]

-

The position and intensity of the CT band are highly sensitive to the molecular environment, a property known as solvatochromism. By measuring the spectra in solvents of varying polarity, one can gain insight into the nature of the electronic transition. A significant shift in the CT band with solvent polarity indicates a substantial change in the molecule's dipole moment upon excitation.[2]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁶ M) of the pyridinium salt in a range of solvents with varying polarity (e.g., dichloromethane, acetonitrile, methanol).

-

Data Acquisition: Record the absorption spectrum for each solution over a range of approximately 200-800 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.

-

Analysis: Identify the absorption maxima (λmax) for all observed bands. Calculate the molar extinction coefficient (ε) for each band. Plot λmax of the CT band against a solvent polarity scale (e.g., ET(30)) to analyze the solvatochromic behavior.

Caption: Standard experimental workflow for UV-Vis absorption analysis.

| Solvent | Dielectric Constant (ε) | λmax of CT Band (nm) |

| Dichloromethane | 9.1 | (Hypothetical Data) 410 |

| Acetone | 21.0 | (Hypothetical Data) 402 |

| Acetonitrile | 37.5 | (Hypothetical Data) 395 |

| Methanol | 32.7 | (Hypothetical Data) 390 |

| Table 1: Hypothetical solvatochromic data showing a blue shift (negative solvatochromism) of the charge-transfer band with increasing solvent polarity. |

Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule. For 1-(2-(3-bromo-2-thienyl)-2-oxoethyl)pyridinium iodide, CV can provide quantitative data on the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Oxidation: The first oxidation potential (Eox) is typically associated with the removal of an electron from the HOMO, which is expected to be localized on the electron-rich bromo-thienyl moiety.

-

Reduction: The first reduction potential (Ered) corresponds to the addition of an electron to the LUMO, which is expected to be localized on the electron-deficient pyridinium ring.

From these potentials, the HOMO and LUMO energy levels can be estimated using empirical equations relative to a reference standard (e.g., Ferrocene/Ferrocenium, Fc/Fc⁺). The electrochemical band gap (Eg) can then be calculated as the difference between EHOMO and ELUMO.

| Parameter | Value (Hypothetical Data) | Description |

| Eox (vs. Fc/Fc⁺) | +1.10 V | Onset potential of the first oxidation wave. |

| Ered (vs. Fc/Fc⁺) | -0.95 V | Onset potential of the first reduction wave. |

| EHOMO (eV) | -5.90 eV | Estimated from Eox. |

| ELUMO (eV) | -3.85 eV | Estimated from Ered. |

| Electrochemical Eg (eV) | 2.05 eV | Difference between ELUMO and EHOMO. |

| Table 2: Representative electrochemical data obtained from Cyclic Voltammetry. |

Theoretical and Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), provides indispensable insights into the electronic structure and properties of these molecules, complementing experimental findings.[3]

Frontier Molecular Orbitals (FMOs)

DFT calculations can visualize the spatial distribution of the HOMO and LUMO. For a D-π-A system like the target compound, calculations are expected to confirm:

-

HOMO: Predominantly localized on the electron-donating 3-bromo-2-thienyl group.

-

LUMO: Primarily localized on the electron-accepting pyridinium ring.

This spatial separation of the FMOs is a hallmark of an effective ICT system and is a prerequisite for high molecular hyperpolarizability, which is relevant for NLO applications.[3]

Caption: Energy level diagram illustrating the intramolecular charge transfer (ICT).

Simulated Spectra and Molecular Properties

Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum. This allows for the assignment of specific electronic transitions to the observed absorption bands, confirming, for instance, that the lowest energy absorption is indeed an ICT transition.[3] Furthermore, calculations can provide values for the molecular dipole moment in both the ground and excited states, helping to rationalize the observed solvatochromic shifts.[2]

Structure-Property Relationships

The interplay between the different molecular components dictates the overall electronic properties.

-

Donor-Acceptor Interaction: The degree of electronic communication between the thienyl donor and pyridinium acceptor is crucial. The ethyloxo bridge, while providing conjugation, also allows for conformational flexibility. The dihedral angle between the two rings, as determined by steric and electronic factors, will modulate the extent of π-orbital overlap and thus the efficiency of the ICT.[12]

-

Influence of the Iodide Ion: The presence of the iodide counter-ion introduces a competing charge-transfer pathway (anion-to-cation) that can coexist or dominate over the intramolecular one.[6] This interaction is strongly dependent on the solvent and the specific crystal packing in the solid state. In nonpolar solvents, ion-pairing is more pronounced, favoring the I⁻ → Py⁺ charge transfer.[2] In some cases, pyridinium iodide salts can be completely non-emissive in the solid state due to the heavy-atom effect of iodine, which promotes intersystem crossing to the triplet state.[13]

-

Effect of the Bromo Substituent: The bromine atom on the thiophene ring acts as a weakly deactivating, ortho-para directing group via resonance and an inductively withdrawing group. Its presence will subtly modify the electron-donating strength of the thiophene ring, thereby fine-tuning the HOMO energy level and the energy of the ICT transition.

Potential Applications

The unique electronic characteristics of these compounds make them attractive candidates for several advanced applications.

-

Nonlinear Optical (NLO) Materials: The significant intramolecular charge transfer and large difference in ground- and excited-state dipole moments are key ingredients for a high second-order hyperpolarizability (β), making these compounds promising for frequency doubling and electro-optic modulation.[4]

-

Charge Transfer Complexes for Photochemistry: Pyridinium salts are effective electron acceptors and can form charge-transfer complexes (CTCs) that are active under visible light.[10][14] This property could be harnessed for applications in photopolymerization, 3D printing, and organic synthesis.[10][14]

-

Antimicrobial Agents: The pyridinium cation is a well-known pharmacophore responsible for antimicrobial activity.[7] The mechanism often involves the disruption of bacterial cell membranes.[7] The fusion with a thiophene moiety, another heterocycle known for biological activity, could lead to synergistic or novel antimicrobial profiles.[15][16]

Conclusion

1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide derivatives are a fascinating class of molecules whose electronic properties are dictated by a sophisticated interplay of intramolecular and intermolecular forces. The inherent donor-π-acceptor framework gives rise to significant charge-transfer characteristics, which can be readily investigated by UV-Vis spectroscopy and cyclic voltammetry and rationalized through computational modeling. The iodide counter-ion plays a critical, non-innocent role, often dominating the optical properties through strong ion-pair charge-transfer interactions. A thorough understanding of these fundamental principles, as outlined in this guide, is essential for the rational design and development of new functional materials based on this versatile chemical scaffold for applications in photonics, materials science, and medicine.

References

-

Charge Transfer Complexes (CTCs) with Pyridinium Salts: Toward Efficient Dual Photochemical/Thermal Initiators and 3D Printing Applications. Macromolecular Rapid Communications, 43(19), e2200314. [Link]

-

Charge-Assisted Anion−π Interaction and Hydrogen Bonding Involving Alkylpyridinium Cations. The Journal of Physical Chemistry A, 124(4), 707-717. [Link]

-

Intramolecular Charge Transfer of Push–Pull Pyridinium Salts in the Singlet Manifold. The Journal of Physical Chemistry A, 118(20), 3543-3554. [Link]

-

Charge Transfer Complexes (CTCs) with Pyridinium Salts: Toward Efficient Dual Photochemical/Thermal Initiators and 3D Printing Applications. ResearchGate. [Link]

-

Influence of crystal structure and composition on optical and electronic properties of pyridinium-based bismuth iodide complexes. Dalton Transactions, 52(45), 16345-16355. [Link]

-

Photochemistry of pyridinium salts 1. Intramolecular charge transfer in N‐amino‐substituted pyridinium cations. Helvetica Chimica Acta, 73(2), 359-368. [Link]

-

Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Semantic Scholar. [Link]

-

Influence of Crystal Structure and Composition on Optical and Electronic Properties of Pyridinium-based Bismuth Iodide Complexes. ResearchGate. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3234. [Link]

-

Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5203-5215. [Link]

-

Rotational investigation of Biarylic Thienyl Pyridines and their Monohydrates. ChemPhysChem, e202300688. [Link]

-

Aggregation induced emission in one easy step: pyridinium AIEgens and counter ion effect. Chemical Communications, 56(87), 13407-13410. [Link]

-

Synthesis and crystal structure of a new Λ type pyridine iodide. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Some Pyridinium Salts. ResearchGate. [Link]

-

Pyridinium. Wikipedia. [Link]

-

Antimicrobial investigations on synthetic p-tolylazo derivatives of thienopyrimidinone based on an ortho funtionalized thiophene nucleus. European Journal of Chemistry, 1(2), 115-123. [Link]

-

Structural transformation of pyridinium iodide proceeding in the solid state. CrystEngComm, 13(15), 4635-4640. [Link]

-

Fifth-order nonlinear optical properties of through space charge transfer pyridinium salt. Physical Chemistry Chemical Physics, 25(1), 221-228. [Link]

-

New pyridinium–metal iodide complexes toward nonlinear optical materials. Materials Letters, 58(12-13), 1872-1875. [Link]

-

The nature of π-hole interactions between iodide anions and quinoid rings in the crystalline state. IUCrJ, 10(Pt 1), 66-76. [Link]

-

Investigation of the electronic absorption spectra of some pyridine derivatives iodine complexes. Proceedings of the Indian Academy of Sciences - Section A, 86(3), 259-264. [Link]

-

UV-vis (solid lines) and fluorescence spectra (dashed lines) of the thienyl-bridged oligophenothiazines 3 (recorded in CH 2 Cl 2 , T = 298 K). ResearchGate. [Link]

-

(Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus Chimie, 19(1-2), 86-93. [Link]

-

Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3- c][6][17]naphthyridinones and pyrazolo[3,4-c][6][17]. Arkivoc, 2024(8), 202412212. [Link]

-

Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphonate. Pramana, 89(1), 1-8. [Link]

-

Crystal structure of pyridinium tetraisothiocyanatodipyridinechromium(III) pyridine monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1795-1798. [Link]

-

Crystal structure of the copper(I) iodide–pyridine (1/1) tetramer. Journal of the Chemical Society, Dalton Transactions, (1), 54-56. [Link]

-

Spectroscopic (FT–IR, Raman, UV–Vis, XPS) features for the organic ion pair pyridinium hydrogen squarate: experimental and theoretical evaluation. Journal of Molecular Structure, 1308, 138012. [Link]

-

Improvement of the quadratic non-linear optical properties of pyrimidine chromophores by N-methylation and tungsten pentacarbonyl complexation. CORE. [Link]

-

Synthesis of Some Heterocyclic Compounds with Nonlinear Optical Properties. ResearchGate. [Link]

-

Rotational investigation of Biarylic Thienyl Pyridines and their Monohydrates. Digital.CSIC. [Link]

-

Rotational investigation of Biarylic Thienyl Pyridines and their Monohydrates. ChemPhysChem, 24(17), e202300688. [Link]

-

Synthesis and characterization of thienyl-substituted pyridinium salts for second-order nonlinear optics. CrystEngComm, 15(38), 7794-7801. [Link]

-

Figure S6 . UV/Vis absorption spectra of the free pyridine ligands in CH 2 Cl 2 . ResearchGate. [Link]

-

Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones. Bioorganic & Medicinal Chemistry Letters, 15(20), 4536-4539. [Link]

-

Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen, 11(10), e202200130. [Link]

-

Per(2-thienyl)pyridines: Synthesis and Properties. Organic Letters, 15(3), 504-507. [Link]

-

Electrochemical and Electrochromic Properties of Polymers Based on 2,5-di(2-thienyl)-1H-pyrrole and Different Phenothiazine Units. ResearchGate. [Link]

-

Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 896. [Link]

-

Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. Polymer Chemistry. [Link]

-

Electrochemistry of Organic and Organometallic Compounds. Molecules, 29(3), 594. [Link]

-

Regiodivergent Synthesis of Brominated Pyridylthiophenes by Overriding the Inherent Substrate Bias. The Journal of Organic Chemistry, 88(16), 11520-11530. [Link]

-

Electrochemical dimerization of 2-(2'-thienyl)pyridine adsorbed on Au(111) observed by in situ fluorescence. Langmuir, 20(19), 8171-8177. [Link]

-

Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(12), 3449-3461. [Link]

-

Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Molecular Sciences, 23(2), 748. [Link]

-

Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal, 12(1), 84. [Link]

-

Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 32(8), 1699-1711. [Link]

Sources

- 1. Pyridinium - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ias.ac.in [ias.ac.in]

- 4. Synthesis and characterization of thienyl-substituted pyridinium salts for second-order nonlinear optics - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. uvadoc.uva.es [uvadoc.uva.es]

- 6. Charge-Assisted Anion−π Interaction and Hydrogen Bonding Involving Alkylpyridinium Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Charge Transfer Complexes (CTCs) with Pyridinium Salts: Toward Efficient Dual Photochemical/Thermal Initiators and 3D Printing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. uvadoc.uva.es [uvadoc.uva.es]

- 13. Aggregation induced emission in one easy step: pyridinium AIEgens and counter ion effect - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07137D [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial investigations on synthetic p-tolylazo derivatives of thienopyrimidinone based on an ortho funtionalized thiophene nucleus | European Journal of Chemistry [eurjchem.com]

- 17. semanticscholar.org [semanticscholar.org]

Application Note & Synthesis Protocol: 1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide, a versatile heterocyclic building block. Pyridinium salts of this nature are crucial precursors for the in-situ generation of pyridinium ylides, which are powerful 1,3-dipoles in cycloaddition reactions for constructing complex nitrogen-containing heterocycles.[1][2][3] The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. It details a robust two-stage synthesis commencing with the Friedel-Crafts acylation of 3-bromothiophene to yield the key intermediate, 2-acetyl-3-bromothiophene, followed by its conversion to the target pyridinium salt via the Ortoleva-King reaction. This guide emphasizes the rationale behind procedural steps, safety considerations, and methods for characterization to ensure reliable and reproducible outcomes.

Introduction: The Synthetic Utility of Thienyl-Pyridinium Salts

Pyridinium ylides, generated from their corresponding pyridinium salt precursors, are highly valuable reactive intermediates in modern organic synthesis.[1] First reported by Fritz Kröhnke in the 1930s, these species exhibit both nucleophilic and dipolar character, enabling a wide range of transformations.[1] The title compound, 1-(2-(3-bromo-2-thienyl)-2-oxoethyl)pyridinium iodide (CAS 321392-01-2), combines the structural features of a reactive pyridinium salt with a substituted thiophene moiety. Thiophene derivatives are ubiquitous in pharmaceuticals and functional materials, and their incorporation into more complex heterocyclic systems is of significant interest.[4][5][6]

This protocol provides a reliable pathway to this valuable intermediate, empowering researchers to explore its utility in:

-

Domino and Cycloaddition Reactions: As a precursor for pyridinium ylides in the synthesis of indolizines and other fused N-heterocycles.[7]

-

Functional Materials: As a building block for novel conductive polymers or organic dyes.[8]

-

Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents, leveraging the biological relevance of both the pyridine and thiophene cores.[4]

The synthesis is logically divided into two primary stages, each with a distinct chemical transformation.

Overall Synthetic Workflow

The synthesis proceeds in two distinct stages:

-

Stage 1: Friedel-Crafts acylation of 3-bromothiophene to produce the key ketone intermediate, 2-acetyl-3-bromothiophene.

-

Stage 2: Reaction of the intermediate with iodine and pyridine (Ortoleva-King reaction) to form the final pyridinium iodide salt.

Caption: Overall workflow for the two-stage synthesis.

Stage 1: Synthesis of 2-Acetyl-3-bromothiophene

Principle & Mechanism: This stage employs a Friedel-Crafts acylation reaction. The acetyl group is introduced onto the electron-rich thiophene ring. Acylation of 3-substituted thiophenes typically occurs at the C2 position due to its higher reactivity compared to the C5 position.[9] Phosphoric acid acts as a Lewis acid catalyst, activating the acetic anhydride electrophile.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Supplier/Notes |

| 3-Bromothiophene | C₄H₃BrS | 163.04 | 10.0 g (61.3 mmol) | Purity ≥98% |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 7.5 g (73.6 mmol) | Reagent grade |

| Phosphoric Acid | H₃PO₄ | 98.00 | ~2 mL | 85% aqueous solution |

| Dichloromethane | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Saturated aqueous solution |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | For drying |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 3-bromothiophene (10.0 g, 61.3 mmol) and 50 mL of dichloromethane.

-

Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add phosphoric acid (~2 mL) dropwise with vigorous stirring.

-

Acylating Agent Addition: Add acetic anhydride (7.5 g, 73.6 mmol) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent).

-

Work-up: Upon completion, cool the reaction mixture again in an ice bath and carefully quench by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel.

-

Extraction and Neutralization: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 50 mL of brine.[10]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a white to brown solid or liquid[11], can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to yield pure 2-acetyl-3-bromothiophene.

Stage 2: Synthesis of 1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide

Principle & Mechanism: This transformation is an application of the Ortoleva-King reaction. The reaction proceeds via the in-situ formation of an N-iodo-pyridinium species, which facilitates the formation of an enolate from the methyl ketone. The enolate then attacks the iodine, forming an α-iodo ketone intermediate. This highly reactive intermediate undergoes a rapid SN2 reaction with pyridine, which acts as both a base and a nucleophile, to yield the final pyridinium salt.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Supplier/Notes |

| 2-Acetyl-3-bromothiophene | C₆H₅BrOS | 205.07 | 5.0 g (24.4 mmol) | From Stage 1 |

| Iodine (I₂) | I₂ | 253.81 | 6.8 g (26.8 mmol) | Solid, reagent grade |

| Pyridine | C₅H₅N | 79.10 | 50 mL | Anhydrous |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | For washing |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetyl-3-bromothiophene (5.0 g, 24.4 mmol) in anhydrous pyridine (50 mL).

-

Reagent Addition: To this solution, add solid iodine (6.8 g, 26.8 mmol) portion-wise over 15 minutes. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 2-3 hours. The reaction progress can be monitored by TLC until the starting ketone is consumed. A precipitate will form as the reaction proceeds.

-

Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether (2 x 50 mL) to remove excess pyridine and unreacted iodine.

-

Drying: Dry the resulting solid product under vacuum to yield 1-(2-(3-bromo-2-thienyl)-2-oxoethyl)pyridinium iodide as a solid powder.

Characterization of Final Product

-

Appearance: Expected to be a colored solid (e.g., red or yellow powder).[7]

-

Molecular Formula: C₁₁H₉BrINOS

-

Molecular Weight: 426.07 g/mol

-

Melting Point: Literature values for similar pyridinium salts vary widely; experimental determination is recommended. For example, 4-Cyano-1-(2-oxo-2-phenylethyl)pyridinium iodide has a reported melting point of 132–134 °C.[7]

-

¹H NMR (DMSO-d₆, 400 MHz): Expected characteristic peaks for the thienyl protons, the methylene protons (CH₂), and the pyridinium protons. The methylene protons adjacent to the pyridinium nitrogen are typically deshielded and appear as a singlet around δ 6.0-6.5 ppm. The pyridinium protons will appear far downfield (δ 8.0-9.5 ppm).

-

¹³C NMR (DMSO-d₆, 100 MHz): Expect signals for the carbonyl carbon (~185-195 ppm), carbons of the thiophene ring, and carbons of the pyridinium ring.

-

IR (KBr, cm⁻¹): Expect a strong absorption band for the ketone carbonyl (C=O) stretch around 1680-1700 cm⁻¹.

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

3-Bromothiophene: Is a flammable liquid and is harmful if swallowed or inhaled. Avoid contact with skin and eyes.

-

Acetic Anhydride: Is corrosive and causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care.

-

Pyridine: Is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin. Use in an efficient fume hood.

-

Iodine: Is harmful if swallowed or inhaled and causes skin and eye irritation. Stains skin and surfaces.

-

Dichloromethane: Is a suspected carcinogen. Avoid inhalation and skin contact.

References

-

Grégoire, S., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. PMC. Retrieved from [Link]

-

Moody, C. J., & Rees, C. W. (1982). Pyridinium ylides in syntheses of naphthopyrandiones and in regioselective syntheses of acylated anthraquinones related to fungal and bacterial metabolites. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Retrieved from [Link]

- Google Patents. (n.d.). CN1295226C - Preparation method of acetyl thiophene.

-

Pinto, D. C. G. A., et al. (2016). Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. ResearchGate. Retrieved from [Link]

-

Chuang, C.-P., & Tsai, A.-I. (n.d.). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (1998). EFFICIENT SYNTHESIS OF BROMIDES FROM CARBOXYLIC ACIDS CONTAINING A SENSITIVE FUNCTIONAL GROUP: DEC-9-ENYL BROMIDE FROM 10-UNDECENOIC ACID. Org. Synth. 1998, 75, 124. Retrieved from [Link]

-

Al-Waleedy, S. A. H., et al. (2024). Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3- c][11][12]naphthyridinones and pyrazolo[3,4-c][11][12]. Arkivoc, 2024(8), 202412212. Retrieved from [Link]

-

ResearchGate. (n.d.). Clean and Efficient Iodination of Thiophene Derivatives | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide. Retrieved from [Link]

-

Barret, R., et al. (2011). Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors. PubMed. Retrieved from [Link]

-

Boukattaya, F., et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. Retrieved from [Link]

- ResearchGate. (n.d.). (PDF) Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5'. Retrieved from https://www.researchgate.

-

Guiraud, G., et al. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

De la Cotte, A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 946. Retrieved from [Link]

-

Ohtani, Y., et al. (2020). Structural transformation of pyridinium iodide proceeding in the solid state. RSC Publishing. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyridinium ylides in syntheses of naphthopyrandiones and in regioselective syntheses of acylated anthraquinones related to fungal and bacterial metabolites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans [organic-chemistry.org]

- 4. Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-ACETYL-3-BROMOTHIOPHENE synthesis - chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. CN1295226C - Preparation method of acetyl thiophene - Google Patents [patents.google.com]

Topic: Application of 1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide in Kröhnke Pyridine Synthesis

An Application Note and Protocol for Researchers

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, driving continuous demand for efficient and modular synthetic methodologies.[1][2] The Kröhnke pyridine synthesis stands out as a powerful and versatile reaction for creating highly substituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[1][3] This guide provides a comprehensive application protocol for the use of a specialized heterocyclic building block, 1-(2-(3-bromo-2-thienyl)-2-oxoethyl)pyridinium iodide , in the Kröhnke synthesis. We present detailed, field-tested protocols for the multi-step synthesis of this key pyridinium salt and its subsequent application in the construction of a 2,4,6-trisubstituted pyridine bearing a valuable 3-bromo-2-thienyl moiety. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this chemistry for the synthesis of novel thienylpyridine analogs, which are known to possess a wide range of pharmacological activities.[4][5][6]

Part 1: Synthesis of the Key Reagent: 1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide

The successful application of the Kröhnke synthesis hinges on the availability of the α-pyridinium methyl ketone salt.[1][2] In this section, we detail a reliable, three-step sequence to prepare the title compound from commercially available 3-bromothiophene.

Step 1A: Synthesis of 2-Acetyl-3-bromothiophene

The initial step involves a Friedel-Crafts acylation. The regioselectivity of electrophilic substitution on the thiophene ring strongly favors the 2-position, which allows for a reasonably selective synthesis of the desired product.[7]

Protocol:

-

Setup: Equip a 250 mL three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas). Ensure all glassware is oven-dried.

-

Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equiv.) and suspend it in anhydrous dichloromethane (DCM, 100 mL). Cool the suspension to 0 °C using an ice bath.

-

Acylation: Slowly add acetyl chloride (1.05 equiv.) to the stirred suspension. Following this, add a solution of 3-bromothiophene (1.0 equiv.) in anhydrous DCM (25 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and a small amount of concentrated HCl. Separate the organic layer, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-acetyl-3-bromothiophene as a solid.[2]

Step 1B: α-Bromination to 2-(Bromoacetyl)-3-bromothiophene

This step involves the selective bromination of the methyl group adjacent to the carbonyl, a standard transformation for ketones.

Protocol:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve the 2-acetyl-3-bromothiophene (1.0 equiv.) from the previous step in glacial acetic acid (50 mL).

-

Bromination: Add bromine (Br₂, 1.0 equiv.) dropwise to the solution at room temperature. The characteristic red-brown color of bromine should disappear as it is consumed. A few drops of HBr can be used to initiate the reaction if necessary.

-

Reaction: Stir the mixture at room temperature for 2-3 hours until TLC analysis indicates full consumption of the starting material.

-

Work-up: Pour the reaction mixture into a large volume of ice water. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and then with a small amount of cold ethanol. Dry the product under vacuum. This material is often pure enough for the next step, but can be recrystallized from ethanol if needed.

Step 1C: Formation of the Pyridinium Salt (Ortoleva-King Reaction)

The final step in preparing the key reagent is the reaction of the α-bromo ketone with pyridine to form the quaternary pyridinium salt.[4][6]

Protocol:

-

Setup: Dissolve the 2-(bromoacetyl)-3-bromothiophene (1.0 equiv.) from Step 1B in acetone or ethyl acetate (50 mL) in a 100 mL round-bottom flask with a magnetic stirrer.

-

Reaction: Add pyridine (1.1 equiv.) dropwise to the solution at room temperature. A precipitate will typically form upon addition.

-

Completion: Stir the reaction mixture at room temperature for 2-4 hours to ensure complete quaternization.

-

Isolation: Collect the precipitated solid, 1-(2-(3-bromo-2-thienyl)-2-oxoethyl)pyridinium bromide , by vacuum filtration. Wash the solid with cold acetone or diethyl ether to remove any unreacted starting materials.

-

Anion Exchange (Optional but Recommended): While the bromide salt can be used, the iodide salt is often more crystalline and less hygroscopic. To perform the exchange, dissolve the bromide salt in a minimal amount of hot ethanol and add a saturated aqueous solution of potassium iodide (KI, 1.5 equiv.). Cool the solution to allow the less soluble iodide salt to precipitate.

-

Final Product: Collect the 1-(2-(3-bromo-2-thienyl)-2-oxoethyl)pyridinium iodide by filtration, wash with cold water, then cold ethanol, and dry under vacuum.

Part 2: Kröhnke Pyridine Synthesis Protocol

This protocol describes the synthesis of a representative thienylpyridine, 2-(3-bromo-2-thienyl)-4,6-diphenylpyridine , using the pyridinium salt prepared in Part 1.

Experimental Details

-

Reactants:

-

1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide (1.0 equiv.)

-

Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv.)

-

Ammonium acetate (NH₄OAc) (≥10 equiv.)

-

-

Solvent: Glacial Acetic Acid

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, standard glassware for work-up and purification.

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask, combine 1-(2-(3-bromo-2-thienyl)-2-oxoethyl)pyridinium iodide (1.0 equiv.), chalcone (1.0 equiv.), and a large excess of ammonium acetate (at least 10 equivalents).

-

Solvent Addition: Add glacial acetic acid as the solvent (approx. 20-30 mL for a 5 mmol scale reaction).

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 120 °C) with vigorous stirring.

-

Monitoring: Maintain the reflux for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The product spot should be significantly more nonpolar than the starting materials.

-

Work-up & Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker of ice water (approx. 200 mL) with stirring. A solid precipitate of the crude product will form.

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove ammonium acetate and acetic acid, followed by a small amount of cold ethanol to remove colored impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to obtain the pure 2-(3-bromo-2-thienyl)-4,6-diphenylpyridine .

Scientific Integrity & Logic

Reaction Mechanism

The Kröhnke pyridine synthesis is a cascade reaction that elegantly constructs the pyridine ring.[1][2][8]

-

Ylide Formation: The reaction is initiated by the deprotonation of the α-carbon of the pyridinium salt by a mild base (acetate from NH₄OAc), forming a pyridinium ylide intermediate.

-

Michael Addition: This nucleophilic ylide attacks the β-carbon of the α,β-unsaturated carbonyl compound (chalcone) in a conjugate addition, forming a 1,5-dicarbonyl intermediate.[2][8]

-

Cyclization and Aromatization: The 1,5-dicarbonyl intermediate reacts with ammonia (provided by the decomposition of ammonium acetate) to form a dihydropyridine intermediate. This intermediate then undergoes a series of dehydration and elimination steps, including the loss of the pyridinium group, to aromatize into the stable pyridine ring.[1]

Caption: Mechanism of the Kröhnke Pyridine Synthesis.

Data Presentation & Troubleshooting

| Parameter | Expected Outcome / Condition | Rationale |

| Reactant Ratio | 1:1 (Pyridinium Salt : Chalcone) | Stoichiometric reaction. |

| NH₄OAc | ≥10 equivalents | Serves as both the nitrogen source and the base for ylide formation. A large excess drives the equilibrium forward. |

| Solvent | Glacial Acetic Acid | Acts as a polar protic solvent that facilitates the dissolution of the ionic starting materials and promotes the reaction. |

| Temperature | Reflux (~120 °C) | Provides the necessary activation energy for cyclization and dehydration steps. |

| Typical Yield | 60-85% | The reaction is generally high-yielding but can be affected by substrate purity and reaction conditions. |

| Purity Check | TLC, ¹H NMR, LC-MS | Standard analytical techniques to confirm product formation and purity. |

| Potential Issue | Likely Cause | Recommended Solution |

| Low or No Reaction | Insufficient temperature; impure starting materials; insufficient NH₄OAc. | Ensure true reflux is achieved. Purify starting materials. Add more NH₄OAc. |

| Formation of Byproducts | Side reactions of the 1,5-dicarbonyl intermediate; decomposition at high temp. | Reduce reaction time once starting material is consumed (monitor by TLC). Ensure efficient stirring. |

| Difficult Purification | Product is oily or does not crystallize well from the work-up. | Extract the aqueous work-up mixture with an organic solvent (e.g., ethyl acetate), then purify by column chromatography. |

Experimental Workflow Visualization

Caption: Overall workflow for thienylpyridine synthesis.

References

-

Kröhnke pyridine synthesis - Wikipedia. Available at: [Link]

-

Mechanism of the Kröhnke pyridine synthesis. - ResearchGate. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. Available at: [Link]

-

Mechanism of the Kröhnke pyridine synthesis.[9] - ResearchGate. Available at: [Link]

-

Variations on the Kröhnke reaction for the preparation of 4′-aryl-2,2′:6 - ResearchGate. Available at: [Link]

-

Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - MDPI. Available at: [Link]

-

An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed. Available at: [Link]

-

Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. Available at: [Link]

-

Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. - ResearchGate. Available at: [Link]

-

Pyridine and thienopyridine scaffold-bearing compounds in therapeutic applications. Available at: [Link]

-

Synthesis of anilines 197 a–v via Kröhnke methodology. - ResearchGate. Available at: [Link]

-

Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 2-ACETYL-3-BROMOTHIOPHENE synthesis - chemicalbook [chemicalbook.com]

- 9. CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof - Google Patents [patents.google.com]

Application Note: In Situ Generation and Reactivity of Pyridinium Ylides from 1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium Iodide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocol

Abstract

Pyridinium ylides are highly versatile zwitterionic intermediates, widely utilized as 1,3-dipoles in cycloaddition reactions to construct complex nitrogen-containing heterocycles. The compound 1-(2-(3-bromo-2-thienyl)-2-oxoethyl)pyridinium iodide represents a highly strategic precursor. By incorporating a 3-bromo-2-thienyl moiety, this precursor not only facilitates the stabilization of the resulting ylide through extended conjugation but also provides an orthogonal synthetic handle (the C–Br bond) for downstream palladium-catalyzed cross-coupling reactions. This application note details the mechanistic principles, optimized protocols, and empirical data for the in situ generation of this specific ylide and its subsequent trapping via [3+2] cycloaddition.

Mechanistic Principles & Causality

The formation of the pyridinium ylide relies on the deprotonation of the α -methylene protons situated between the positively charged pyridinium nitrogen and the electron-withdrawing carbonyl group. The strong electron-withdrawing nature of both adjacent groups significantly lowers the pKa of these protons, allowing for facile deprotonation by mild bases such as potassium carbonate (K₂CO₃) or triethylamine (TEA)[1].

Because isolated pyridinium ylides are often prone to degradation or dimerization, in situ generation is the gold standard for synthetic workflows[2]. Once generated, the ylide acts as a reactive 1,3-dipole. In the presence of an electron-deficient dipolarophile—such as dimethyl acetylenedicarboxylate (DMAD) or ethyl propiolate—a highly regioselective [3+2] cycloaddition occurs[3]. The primary cycloadduct undergoes spontaneous oxidative aromatization (often driven by the loss of H₂ or in the presence of an ambient oxidant) to yield a fully aromatized indolizine derivative[4].

Caption: Mechanistic pathway of in situ pyridinium ylide generation and [3+2] cycloaddition.

Experimental Workflow: In Situ Generation & Trapping

Self-Validating Design: The following protocol incorporates visual and chromatographic checkpoints to ensure reaction fidelity. The generation of the ylide is typically accompanied by a distinct color change (often turning deep yellow, orange, or red due to intramolecular charge transfer), serving as an immediate visual validation of successful deprotonation.

Protocol: One-Pot Ylide Generation and [3+2] Cycloaddition

Reagents:

-

1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide (1.0 equiv, 1.0 mmol)

-

Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv, 1.2 mmol)

-

Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5 equiv, 1.5 mmol)

-

Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

-